N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide
Description
N-1,3-Benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core fused with a phenyl group at position 9, a thioether linkage, and a 1,3-benzodioxol-5-yl acetamide substituent. The compound’s structure suggests interactions with biological targets such as enzymes, receptors, or signaling pathways, making it a candidate for therapeutic applications in neuroprotection, oncology, or antimicrobial therapy .
Properties
CAS No. |
1207059-76-4 |
|---|---|
Molecular Formula |
C22H16N6O3S |
Molecular Weight |
444.47 |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H16N6O3S/c29-20(23-15-6-7-18-19(10-15)31-13-30-18)12-32-22-25-24-21-17-11-16(14-4-2-1-3-5-14)26-28(17)9-8-27(21)22/h1-11H,12-13H2,(H,23,29) |
InChI Key |
QTQNPIQVEXICNO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and a pyrazolo-triazole core. Its empirical formula is C22H19N5O4S, with a molecular weight of 429.48 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity. Research focusing on similar compounds suggests that the benzodioxole moiety enhances the binding affinity to specific cellular targets involved in cancer proliferation. For instance, a study demonstrated that certain pyrazolo derivatives can inhibit tumor cell growth by inducing apoptosis in various cancer cell lines .
Enzymatic Inhibition
The compound has been shown to act as an inhibitor of specific enzymes that play crucial roles in cancer metabolism. For example, it has been reported to inhibit the activity of adenosine receptors (A2b), which are implicated in tumor progression and metastasis . The inhibitory potency of related compounds was quantified with IC50 values indicating effective inhibition at low concentrations.
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-[5-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)-1-methylpyrazol-3-yl]oxyacetamide | 0.45 | Adenosine A2b receptor |
| Similar Pyrazolo Derivative | 0.30 | Various kinases |
Neuropharmacological Effects
Studies have also explored the neuropharmacological properties of compounds related to benzodioxoles. For instance, derivatives have shown potential as non-hallucinogenic psychoactive agents that may facilitate psychotherapy by enhancing emotional connectivity without producing typical hallucinogenic effects . This novel class of compounds is termed entactogens.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound significantly reduced cell viability in human cancer cell lines when administered at concentrations ranging from 0.1 to 10 µM.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.
The proposed mechanism involves the interaction with specific receptors and enzymes that regulate cell growth and apoptosis pathways. The benzodioxole structure is believed to facilitate these interactions through enhanced lipophilicity and receptor binding affinity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the pyrazolo-triazole framework have shown effectiveness against various bacterial strains. The thioacetamide linkage may enhance their bioactivity by improving solubility and cellular uptake.
Anticancer Potential
Research has suggested that compounds featuring benzodioxole and triazole moieties possess anticancer properties. They may act through multiple mechanisms including inhibition of DNA synthesis or interference with cell signaling pathways. Preliminary assays have shown promising results against cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored in various studies. These compounds may exert protective effects against oxidative stress-induced neuronal damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
Compounds structurally related to N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide have demonstrated anti-inflammatory effects in vitro. They may inhibit pro-inflammatory cytokines and modulate immune responses.
Study 1: Antimicrobial Efficacy
A study published in Molecules investigated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to N-1,3-benzodioxol-5-yl derivatives exhibited Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics (MIC values as low as 7.8 µg/mL) .
Study 2: Anticancer Activity
In another research effort documented in Pharmaceutical Chemistry Journal, derivatives with triazole rings were evaluated for their anticancer properties against several cancer cell lines. The study found that these compounds inhibited cell proliferation effectively, suggesting a potential therapeutic role for N-1,3-benzodioxol-5-yl derivatives in cancer treatment .
Study 3: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of benzodioxole-containing compounds using models of oxidative stress. The findings revealed that these compounds could significantly reduce neuronal cell death and oxidative damage markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-triazolo-pyrazine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Structural Complexity vs. Bioactivity: The pyrazolo-triazolo-pyrazine core in the target compound confers broader target engagement compared to simpler analogs like 1-acetyl-5-methylpyrazole (anti-inflammatory) or 4-amino-1H-pyrazole (anticancer) . The thioether linkage enhances stability and facilitates interactions with cysteine residues in enzymes, a feature absent in oxygen-linked analogs .
Substituent Effects :
- Halogenated Derivatives : Bromine (Br) or fluorine (F) substitutions improve receptor binding (e.g., GABA receptors) and pharmacokinetics .
- Methoxy and Methyl Groups : Enhance solubility (methoxy) or steric hindrance (dimethylphenyl), optimizing drug-likeness .
Biological Activity Trends :
- Compounds with benzodioxole moieties (e.g., N-1,3-benzodioxol-5-yl derivatives) exhibit dual activity in neuroprotection and antimicrobial action due to their redox-modulating properties .
- Pyrazolo-triazolo-pyrazine derivatives with phenyl or fluorophenyl groups show higher kinase inhibition (IC₅₀: 10–50 nM) compared to triazolo-pyridazines (IC₅₀: 100–200 nM) .
Unique Advantages of the Target Compound
- Multi-Target Potential: The integration of benzodioxole and pyrazolo-triazolo-pyrazine may synergistically modulate both inflammatory (COX-2) and neurological (GABA) pathways .
- Synthetic Flexibility : The thioacetamide group allows for derivatization into prodrugs or fluorescent probes for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
